biological activity of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
biological activity of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
Technical Monograph: Biological Activity & Application of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
Executive Summary
4-Ethyl-5-methyl-1,3-thiazole-2-thiol (CAS: 33243-38-0) is a lipophilic heterocyclic scaffold characterized by a reactive mercapto (-SH) group at the C2 position. While often overshadowed by its non-thiol flavor analogs, this molecule represents a critical "privileged structure" in medicinal chemistry. Its biological utility is defined by three core mechanisms: metal chelation (specifically Cu²⁺ and Zn²⁺) , nucleophilic reactivity for prodrug synthesis, and redox cycling capacity.
This guide analyzes its pharmacology as a potent tyrosinase inhibitor, an antimicrobial scaffold, and a reactive intermediate for S-alkylated therapeutics.
Physicochemical Profile & SAR Analysis
To understand the biological behavior of this molecule, one must analyze its structural advantages over the unsubstituted thiazole-2-thiol core.
| Property | Value (Est.) | Biological Implication |
| Molecular Weight | 159.27 g/mol | Ideal for CNS and transdermal penetration (<500 Da). |
| LogP (Lipophilicity) | ~2.2 - 2.5 | Significantly higher than thiazole-2-thiol (LogP ~0.6). The 4-ethyl/5-methyl substitution enables passive diffusion across lipid bilayers (e.g., stratum corneum, bacterial cell walls). |
| pKa (Thiol) | ~6.5 - 7.0 | Exists as a mixture of thiol and thione tautomers at physiological pH (7.4), allowing dynamic binding modes. |
| Tautomerism | Thiol ⇌ Thione | The thione form (NH/C=S) dominates in solution, crucial for hydrogen bond donor/acceptor interactions in enzyme pockets. |
Structure-Activity Relationship (SAR)
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C2-Thiol Group: The "warhead." It acts as a soft nucleophile for covalent binding or a ligand for metallo-enzymes.
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C4-Ethyl Group: Provides steric bulk that improves selectivity for hydrophobic enzyme pockets (e.g., Tyrosinase) compared to the smaller methyl analog.
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C5-Methyl Group: Stabilizes the ring against metabolic oxidation and blocks the C5 position from unwanted electrophilic attack.
Primary Biological Mechanisms
A. Tyrosinase Inhibition (Dermatological & Anti-Browning)
The most authoritative biological activity of 2-mercaptothiazoles is the inhibition of Tyrosinase , the rate-limiting enzyme in melanin synthesis.
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Mechanism: Tyrosinase contains a binuclear copper active site. The thiolate anion of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol acts as a "suicide substrate" or competitive inhibitor, bridging the two Cu²⁺ ions and displacing the histidine residues or the oxygen molecule required for catalysis.
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Advantage: Unlike Kojic acid (a standard hydrophilic inhibitor), the 4-ethyl-5-methyl lipophilic tail allows this molecule to penetrate the melanocyte membrane more effectively.
B. Antimicrobial Activity via Metal Starvation
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Target: Metallo-beta-lactamases (MBLs) and bacterial zinc homeostasis.
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Action: The dithiocarbamate-like character of the thione tautomer chelates Zn²⁺ ions essential for bacterial cell division and resistance enzymes. This restores susceptibility in resistant bacterial strains when used as a co-drug.
C. Antioxidant & Radical Scavenging
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Redox Cycling: The thiol group can donate a hydrogen atom (HAT mechanism) to neutralize reactive oxygen species (ROS), forming a disulfide dimer (disulfane) which can be reduced back to the thiol by cellular glutathione, creating a catalytic antioxidant cycle.
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of Tyrosinase inhibition and Antimicrobial metal starvation.
Caption: Figure 1. Dual-tautomer mechanism targeting metallo-enzymes (Tyrosinase/MBLs) and ROS scavenging.
Synthetic Utility: The "Scaffold" Protocol
For drug development, this molecule is often not the final drug but the nucleophilic scaffold . The following protocol describes how to convert it into an S-alkylated bioactive derivative (e.g., for high-throughput screening).
Protocol: Synthesis of S-Alkylated Derivatives
Objective: Attach a pharmacophore to the C2-Sulfur to create a "Thioether Linkage."
Reagents:
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4-Ethyl-5-methyl-1,3-thiazole-2-thiol (1.0 eq)
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Alkyl Halide (e.g., Benzyl bromide derivatives) (1.1 eq)
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Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Acetone or DMF (Solvent)
Step-by-Step Workflow:
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Activation: Dissolve 1.0 mmol of the thiol in 5 mL of dry acetone. Add 2.0 mmol of anhydrous
. Stir at room temperature (RT) for 15 minutes. Why? This deprotonates the thiol (pKa ~7) to the more nucleophilic thiolate anion. -
Alkylation: Dropwise add 1.1 mmol of the alkyl halide.
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Reaction: Reflux at 50°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The thiol spot will disappear, and a less polar product spot will appear.
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Workup: Filter off the inorganic salts (
, excess carbonate). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography.[1]
Validation Check:
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IR Spectroscopy: Disappearance of the S-H stretch (~2550 cm⁻¹) and appearance of C-S-C stretches (~600-700 cm⁻¹).
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NMR: Shift of the ethyl/methyl protons due to the loss of the anisotropic effect of the C=S thione bond.
Synthesis of the Core Scaffold
If the starting material is unavailable, it can be synthesized via the Hantzsch Thiazole Synthesis .
Caption: Figure 2. Hantzsch synthesis pathway for the generation of the core thiazole-2-thiol scaffold.
References
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Tyrosinase Inhibition Mechanism
- Title: Complex Inhibition of Tyrosinase by Thiol-Composed Cu2+ Chel
- Source: ResearchG
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URL:
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Thiazole Antimicrobial Activity
- Title: Antibacterial Activity of Thiazole and its Deriv
- Source: Biointerface Research in Applied Chemistry.
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URL:
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Chemical Properties & Flavor Chemistry
- Title: 4-Ethyl-5-methyl-2-(1-methylethyl)
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Source: PubChem CID 593048.[2]
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URL:
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Synthesis of Thiazole-2-thiols
- Title: A Review on the Synthesis of Biologically Active Thiazoles.
- Source: PubMed / Current Organic Chemistry.
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URL:
